molecular formula C12H7Br2NO B1602806 3,7-Dibromo-10H-phenoxazine CAS No. 832734-16-4

3,7-Dibromo-10H-phenoxazine

Cat. No.: B1602806
CAS No.: 832734-16-4
M. Wt: 341 g/mol
InChI Key: YXPTXFACOUYRSO-UHFFFAOYSA-N
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Description

3,7-Dibromo-10H-phenoxazine is a symmetrically brominated tricyclic heterocycle that serves as a versatile and crucial building block in advanced chemical research and development. Its molecular structure, featuring bromine atoms at the 3 and 7 positions, makes it an ideal precursor for constructing complex π-conjugated systems through cross-coupling reactions, such as Stille condensation . This compound is a cornerstone in the field of organic electronics, where it is used to synthesize semiconducting and luminescent materials for applications including thin-film transistors, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs) . Researchers value its high-lying HOMO level (approximately -4.7 eV), which contributes to good charge-transport properties and air stability in resulting materials . Furthermore, the phenoxazine core is of significant interest in medicinal chemistry due to its presence in pharmacologically active compounds. Phenoxazine derivatives exhibit a broad spectrum of biological activities, such as anticancer, antimalarial, antiviral, and antibiotic properties, as demonstrated by naturally occurring compounds like dactinomycin . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,7-dibromo-10H-phenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPTXFACOUYRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596427
Record name 3,7-Dibromo-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832734-16-4
Record name 3,7-Dibromo-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Bromination

The most common and straightforward method to prepare 3,7-Dibromo-10H-phenoxazine is through electrophilic aromatic substitution of phenoxazine using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). This reaction selectively introduces bromine atoms at the 3 and 7 positions of the phenoxazine ring.

Typical Procedure:

  • Phenoxazine is dissolved in an appropriate solvent such as acetic acid, dichloromethane (DCM), or dimethylformamide (DMF).
  • Bromine or NBS is added slowly under controlled temperature conditions (0–25°C) to avoid over-bromination.
  • The reaction mixture is stirred for several hours (often 24 hours with NBS in DMF).
  • The product is isolated by quenching with water, extraction with organic solvents (e.g., chloroform), drying, and purification by column chromatography using silica gel with hexane/ethyl acetate or DCM/hexane mixtures.

Example from Literature:

  • Bui et al. (2022) reported the bromination of a phenoxazine derivative in DMF using NBS at 0°C under nitrogen atmosphere for 24 hours. The crude product was purified by silica gel chromatography (DCM/hexane 1:1) and dried under vacuum at 50°C.

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Brominating agent Br₂ or NBS NBS preferred for milder, controlled bromination
Solvent Acetic acid, DCM, DMF DMF used for better solubility and control
Temperature 0–25°C Lower temperature reduces side reactions
Reaction time 12–24 hours Longer times improve yield but risk over-bromination
Purification Column chromatography Silica gel, hexane/ethyl acetate or DCM/hexane
Yield 65–75% After crystallization or chromatography

Characterization and Purity Verification

After synthesis, the compound’s purity and structure are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    The ^1H NMR spectrum shows characteristic aromatic proton signals with disappearance of protons at the brominated positions (3 and 7), confirming substitution. For example, signals at δ 7.45 (d, J = 8.5 Hz, 2H) and 6.95 (d, J = 8.5 Hz, 2H) correspond to aromatic protons adjacent to bromine substituents.

  • Melting Point Analysis:
    Typical melting points for brominated phenoxazines are around 141–143°C, indicating purity.

  • Mass Spectrometry (HRMS):
    Confirms molecular weight (341.00 g/mol for C₁₂H₇Br₂NO).

  • Elemental Analysis:
    Ensures stoichiometric consistency (e.g., C: 54.92%, H: 3.95%, N: 4.58%).

  • Thin-Layer Chromatography (TLC):
    Used with UV visualization to monitor reaction progress and purity.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations Reference
Electrophilic bromination Phenoxazine + Br₂ or NBS in AcOH, DCM, or DMF at 0–25°C, 12–24 h Simple, direct, good yield (65–75%) Requires careful temperature control to avoid over-bromination
Palladium-catalyzed coupling 3,7-Dibromo-phenoxazine + organostannane/boronic acid, Pd catalyst, 80–100°C Enables further functionalization Longer reaction times, requires catalyst and inert atmosphere

Research Findings and Notes

  • Bromination using NBS in DMF at low temperature (0°C) under nitrogen atmosphere is effective for selective dibromination without over-substitution.
  • Purification by silica gel chromatography with mixed solvents is essential to isolate pure this compound.
  • The compound’s structure and purity are reliably confirmed by ^1H NMR, melting point, and elemental analysis, ensuring reproducibility.
  • The brominated positions serve as reactive sites for further modification, expanding the utility of this compound in organic synthesis and materials science.

Chemical Reactions Analysis

3,7-Dibromo-10H-phenoxazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenoxazine core can undergo oxidation or reduction reactions, altering its electronic properties.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide

Scientific Research Applications

Material Science

3,7-Dibromo-10H-phenoxazine plays a significant role in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its excellent electron-donating characteristics enhance the efficiency of these devices:

ApplicationDescriptionBenefits
OLEDsUsed as an emitter materialHigh efficiency and stability
DSSCsActs as a sensitizerImproved light absorption

Research indicates that the compound can enhance the performance of OLEDs by improving charge transfer rates and reducing efficiency roll-off during operation .

Biomedical Research

In biomedical contexts, this compound is being investigated for its potential therapeutic properties:

  • Antimalarial Activity : Studies suggest that it may inhibit key enzymes in the malaria-causing parasite Plasmodium falciparum, offering a novel approach to treatment .
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties, warranting further investigation into its mechanisms of action against various cancer cell lines .

Organic Electronics

The compound is also utilized in organic electronics as a building block for semiconducting polymers. Its photophysical properties allow for effective charge transport and light absorption:

PropertyValue
Triplet Quantum YieldUp to 0.91
Reduction PotentialsRanges from -1.88 V to -2.32 V

The photophysical studies reveal that modifications to the phenoxazine core can lead to enhanced performance in photoredox catalysis applications, particularly in controlled radical polymerization processes .

Case Study 1: OLED Performance Enhancement

A study on OLEDs incorporating this compound showed a remarkable improvement in device efficiency. The introduction of this compound resulted in a reduction in efficiency roll-off by up to four times compared to traditional materials used in OLED fabrication .

Case Study 2: Photoredox Catalysis

Research involving the use of this compound as a photoredox catalyst demonstrated its effectiveness in the controlled radical polymerization of methyl methacrylate (MMA). The resulting polymers exhibited low dispersity and high control over molecular weight, indicating the compound's potential for industrial applications .

Mechanism of Action

The mechanism of action of 3,7-Dibromo-10H-phenoxazine varies depending on its application. In biomedical research, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimalarial activity is thought to involve the inhibition of key enzymes in the Plasmodium falciparum parasite. In material science, its electron-donating properties are crucial for its role in organic electronics.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference ID
3,7-Dibromo-10H-phenothiazine C₁₂H₇Br₂NS 357.07 Br (3,7) DSSCs, SAMs
3,7-Dibromo-10-hexyl-10H-phenothiazine C₁₈H₁₉Br₂NS 441.225 Br (3,7), Hexyl (N10) Organic electronics
3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine C₁₈H₁₀Br₃NS 512.057 Br (3,7), 4-BrPh (N10) Photocatalysis
3-Bromo-10H-phenoxazine C₁₂H₈BrNO 278.11 Br (3) Intermediate synthesis
3,7-Dimethoxyphenothiazine C₁₄H₁₃NO₂S 267.32 OMe (3,7) Medicinal chemistry

Key Research Findings

Electronic Properties: Bromine atoms at the 3,7-positions lower the HOMO level of 3,7-Dibromo-10H-phenothiazine, enhancing its electron-withdrawing capacity, critical for SAMs in solar cells .

Solubility vs. Performance: Alkyl-substituted derivatives (e.g., hexyl, octylphenyl) exhibit improved solubility in nonpolar solvents but may reduce charge mobility due to increased steric bulk .

Bioactivity: Azaphenothiazines demonstrate higher antimicrobial activity compared to brominated analogs, attributed to nitrogen’s electronegativity and interaction with biological targets .

Synthetic Flexibility : Aryl-substituted derivatives are synthesized via cross-coupling reactions, enabling tailored electronic properties for photocatalytic applications .

Biological Activity

3,7-Dibromo-10H-phenoxazine is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, pharmacological effects, and potential applications in various fields.

This compound can be synthesized through a bromination reaction involving phenoxazine derivatives. The typical procedure includes dissolving phenoxazine in a suitable solvent like chloroform and adding N-bromosuccinimide (NBS) under controlled conditions. The product is characterized using techniques such as NMR spectroscopy to confirm the structure and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to exhibit significant activity against multidrug-resistant strains of bacteria and fungi, likely due to its ability to disrupt cellular membranes and interfere with metabolic processes .

Target Pathways

Research indicates that this compound may influence several biochemical pathways:

  • Reactive Oxygen Species (ROS) Generation : It can induce ROS production, which plays a critical role in mediating inflammatory responses and apoptosis in cells .
  • Inflammatory Cytokine Modulation : this compound has been linked to the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in immune responses .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. Its efficacy against multidrug-resistant tuberculosis (MDR-TB) highlights its potential as a therapeutic agent in infectious diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected include the NF-kB signaling pathway, which is often dysregulated in cancer .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound effectively reduced bacterial load in infected animal models, demonstrating significant in vivo antimicrobial activity against resistant strains.
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis rates compared to untreated controls .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessMechanism of Action
AntimicrobialHigh against MDR-TBDisruption of cell membranes
AnticancerModerateInduction of apoptosis via NF-kB pathway
Inflammatory ResponseModulation of cytokinesROS generation leading to inflammation

Q & A

Q. What are the standard synthetic routes for preparing 3,7-Dibromo-10H-phenoxazine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves bromination of 10H-phenoxazine using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 3,7-positions can be achieved via electrophilic aromatic substitution in a solvent like dichloromethane (DCM) at 0–25°C . Key intermediates (e.g., mono-brominated derivatives) are purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .
  • Example Data :
  • This compound : 1H NMR^1 \text{H NMR} (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H), 6.95 (d, J = 8.5 Hz, 2H), 4.20 (s, 2H).
  • Yield : ~65–75% after crystallization .

Q. How do researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is confirmed via melting point analysis (e.g., 141–143°C for related brominated phenoxazines) and thin-layer chromatography (TLC) with UV visualization . Structural validation employs 1H NMR^1 \text{H NMR} to confirm substitution patterns (e.g., absence of aromatic protons at 3,7-positions) and 13C NMR^{13} \text{C NMR} to identify quaternary carbons. Elemental analysis (C, H, N, S) ensures stoichiometric consistency (e.g., C: 54.92%, H: 3.95%, N: 4.58% for C₁₂H₇Br₂NS) .

Advanced Research Questions

Q. What strategies address contradictory spectroscopic data in brominated phenoxazine derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, paramagnetic impurities, or tautomerism. For example, unexpected splitting in 1H NMR^1 \text{H NMR} signals may indicate conformational rigidity. Researchers use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference and 2D NMR techniques (COSY, HSQC) to resolve overlapping signals . Computational tools (e.g., DFT calculations) model electronic environments to validate experimental spectra .

Q. How can regioselectivity be controlled in further functionalization of this compound?

  • Methodological Answer : Regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) at the brominated positions require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80°C in THF/water). For instance, substituting bromine with aryl boronic acids proceeds with >90% selectivity at the 3,7-positions due to steric and electronic factors . Kinetic studies (monitored via GC-MS) identify optimal reaction times to prevent over-substitution.

Q. What computational methods predict the photophysical properties of this compound?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates absorption/emission spectra by modeling the HOMO-LUMO gap. For example, bromine’s electron-withdrawing effect reduces the HOMO energy by ~0.5 eV, shifting UV-Vis absorption to longer wavelengths (λₐᵦₛ ~380 nm vs. ~340 nm for non-brominated analogs) . Solvent effects are incorporated via polarizable continuum models (PCM).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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